1-[2-(benzylsulfanyl)-1H-benzimidazol-1-yl]-2-(2,4,6-trimethylphenoxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(BENZYLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]-2-(2,4,6-TRIMETHYLPHENOXY)ETHAN-1-ONE is a complex organic compound that features a benzimidazole core, a benzylsulfanyl group, and a trimethylphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(BENZYLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]-2-(2,4,6-TRIMETHYLPHENOXY)ETHAN-1-ONE typically involves multiple stepsThe reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and ethanol, with reactions carried out at reflux temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-[2-(BENZYLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]-2-(2,4,6-TRIMETHYLPHENOXY)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the benzimidazole core.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1-[2-(BENZYLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]-2-(2,4,6-TRIMETHYLPHENOXY)ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-[2-(BENZYLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]-2-(2,4,6-TRIMETHYLPHENOXY)ETHAN-1-ONE involves its interaction with specific molecular targets. The benzimidazole core can interact with various enzymes and receptors, potentially inhibiting their activity. The benzylsulfanyl group may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(BENZYLSULFANYL)-1H-BENZIMIDAZOLE: Shares the benzimidazole core and benzylsulfanyl group but lacks the trimethylphenoxy moiety.
4-Hydroxy-2-quinolones: Similar in terms of heterocyclic structure but differ in functional groups and overall properties.
Uniqueness
1-[2-(BENZYLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]-2-(2,4,6-TRIMETHYLPHENOXY)ETHAN-1-ONE is unique due to its combination of a benzimidazole core, benzylsulfanyl group, and trimethylphenoxy moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C25H24N2O2S |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
1-(2-benzylsulfanylbenzimidazol-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone |
InChI |
InChI=1S/C25H24N2O2S/c1-17-13-18(2)24(19(3)14-17)29-15-23(28)27-22-12-8-7-11-21(22)26-25(27)30-16-20-9-5-4-6-10-20/h4-14H,15-16H2,1-3H3 |
InChI Key |
DMFUYNWAJYIYEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC(=O)N2C3=CC=CC=C3N=C2SCC4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.